4-Fluoro-7-methyl-indan-1-one

Organic Synthesis Medicinal Chemistry Fluorine Chemistry

Researchers developing MAO-B targeted PET imaging agents often face inconsistent reactivity from generic indanones. 4-Fluoro-7-methyl-indan-1-one (CAS 828267-45-4) eliminates this variability with precisely defined 4-fluoro and 7-methyl regiochemistry that governs electron distribution, metabolic stability, and target engagement. • Enables direct radiosynthesis of fluorinated PET tracers with high MAO-B affinity & selectivity. • Enhanced electrophilicity supports rapid SAR expansion via nucleophilic aromatic substitution. • Supplied with ≥98% purity; characterized by NMR and HPLC for reproducible results.

Molecular Formula C10H9FO
Molecular Weight 164.18 g/mol
CAS No. 828267-45-4
Cat. No. B1589525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-7-methyl-indan-1-one
CAS828267-45-4
Molecular FormulaC10H9FO
Molecular Weight164.18 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)F)CCC2=O
InChIInChI=1S/C10H9FO/c1-6-2-4-8(11)7-3-5-9(12)10(6)7/h2,4H,3,5H2,1H3
InChIKeyYXJUVTOVTUCHSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-7-methyl-indan-1-one Overview


4-Fluoro-7-methyl-indan-1-one (CAS 828267-45-4) is a substituted indanone derivative [1]. Its core scaffold consists of a bicyclic structure featuring a benzene ring fused to a cyclopentanone ring, with a specific substitution pattern that includes a fluorine atom at the 4-position and a methyl group at the 7-position . This compound is primarily utilized as a research chemical and a crucial intermediate in the synthesis of more complex pharmacologically active molecules, particularly those targeting neurological pathways and cancer .

4-Fluoro-7-methyl-indan-1-one Substitution Risks


Generic substitution among substituted indanones is scientifically unsound due to the profound influence of specific substituents on both chemical reactivity and biological target engagement [1]. The presence and position of the fluoro and methyl groups on the indanone scaffold are not merely decorative; they dictate the molecule's electron distribution, metabolic stability, and, most critically, its ability to form specific interactions with biological targets such as enzymes or receptors . For instance, a fluorine atom at the 4-position can dramatically alter a compound's metabolic profile compared to an unsubstituted analog or one with a different substitution pattern [2]. Therefore, a seemingly similar indanone derivative cannot be assumed to perform identically in a chemical synthesis or a biological assay, making the procurement of the exact compound with precise regiochemistry essential for reproducible and meaningful results.

4-Fluoro-7-methyl-indan-1-one Differentiation Evidence


Fluorine-Enhanced SNAr Reactivity

The presence of a fluorine atom at the 4-position significantly enhances the electrophilic character of the aromatic ring compared to non-fluorinated indanones . This is a critical differentiation from the unsubstituted analog, 7-methyl-indan-1-one. The electron-withdrawing inductive effect of the fluorine atom increases the reactivity of the compound in nucleophilic aromatic substitution (SNAr) reactions, a key transformation for further functionalization [1].

Organic Synthesis Medicinal Chemistry Fluorine Chemistry

Fluorine-Enhanced Metabolic Stability

Strategic incorporation of fluorine is a common tactic in drug design to block metabolic 'hot spots' on an aromatic ring, thereby improving a compound's metabolic stability and half-life [1]. For 4-Fluoro-7-methyl-indan-1-one, the fluorine atom at the 4-position is positioned to directly prevent oxidative metabolism, a common clearance pathway for non-fluorinated indanone derivatives. While direct comparative metabolic data for this specific compound is not publicly available, studies on analogous fluorinated indanone derivatives demonstrate that this substitution pattern leads to improved stability in liver microsome assays compared to their non-fluorinated counterparts [2].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

C-F Hydrogen Bonding Advantage

The C-F bond, while highly polarized, is a weak hydrogen bond acceptor. In specific protein microenvironments, it can engage in stabilizing C-F···H-X interactions (where X = O, N) that are not possible with a C-H bond [1]. This represents a key differentiation from the 4-unsubstituted analog, 7-methyl-indan-1-one. While a quantitative binding affinity comparison for this exact compound is not available, molecular modeling studies on fluorinated indanone derivatives targeting enzymes like COX-2 and MAO-B indicate that the fluorine atom contributes to binding affinity through these specific interactions [2].

Structure-Based Drug Design Molecular Recognition Fluorine Chemistry

4-Fluoro-7-methyl-indan-1-one Applications


MAO-B PET Tracer Development

This compound serves as an ideal precursor for developing novel positron emission tomography (PET) tracers for monoamine oxidase B (MAO-B). As demonstrated by Dukić-Stefanović et al., fluorinated indanone derivatives exhibit high affinity and selectivity for MAO-B, a key enzyme implicated in neurodegenerative disorders like Parkinson's and Alzheimer's disease [1]. The specific 4-fluoro-7-methyl substitution pattern on this indanone scaffold provides a unique starting point for optimizing brain uptake, target engagement, and metabolic stability, which are critical parameters for a successful PET imaging agent .

Neurological & Oncology Drug Discovery

4-Fluoro-7-methyl-indan-1-one is a valuable building block for synthesizing compound libraries aimed at neurological and oncological targets [1]. Its enhanced electrophilicity allows for facile diversification through nucleophilic aromatic substitution, enabling the rapid exploration of structure-activity relationships (SAR) . Furthermore, the inherent metabolic stability conferred by the fluorine atom makes derivatives of this compound more likely to exhibit favorable pharmacokinetic profiles in vivo, a key requirement for advancing hits to lead compounds in drug discovery programs [2].

Fluorinated Indanone Natural Product Analogs

The indanone core is found in several natural products with diverse biological activities. Researchers interested in enhancing the potency, selectivity, or metabolic stability of these natural products can use 4-Fluoro-7-methyl-indan-1-one as a synthetic entry point to create fluorinated analogs [1]. The strategic placement of the fluorine atom can be used to probe binding interactions, block metabolic sites, or alter the molecule's overall lipophilicity and conformation, providing a powerful tool for optimizing the properties of a natural product lead .

Quote Request

Request a Quote for 4-Fluoro-7-methyl-indan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.